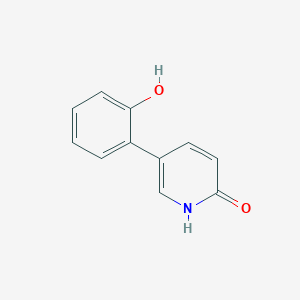

5-(2-Hydroxyphenyl)pyridin-2-ol

Description

Overview of Phenolic Pyridine (B92270) Architectures in Chemical Science

Phenolic pyridine scaffolds are characterized by the presence of at least one hydroxyl group attached to a pyridine ring. This combination of a phenol (B47542) and a pyridine imparts a range of valuable chemical characteristics. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, can act as a hydrogen bond acceptor and a ligand for metal ions. nih.gov The phenolic group, in turn, can serve as a hydrogen bond donor and possesses antioxidant properties. The interplay between these two functional groups within the same molecule gives rise to unique electronic and steric properties that are of significant interest to chemists. These architectures are foundational in the design of novel catalysts, functional materials, and biologically active agents.

Significance of the 5-(2-Hydroxyphenyl)pyridin-2-ol Scaffold in Heterocyclic Chemistry

The specific arrangement of functional groups in this compound makes it a particularly intriguing scaffold. The molecule consists of a pyridin-2-ol ring substituted at the 5-position with a 2-hydroxyphenyl group. An important characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. nih.govnist.gov This tautomerism can be influenced by factors such as the solvent and the presence of other functional groups, adding a layer of complexity and potential for tunable properties.

The 2-hydroxyphenyl substituent introduces an additional site for hydrogen bonding and metal chelation. The proximity of the phenolic hydroxyl group to the pyridine ring system can lead to the formation of intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity. This structural feature is a key area of investigation for chemists seeking to design molecules with specific three-dimensional shapes and functionalities.

Evolution of Research Interest in Related Hydroxyphenyl-Pyridinols and Analogues

Research into hydroxyphenyl-pyridinol systems has evolved from fundamental studies of their synthesis and basic properties to more applied investigations. Early work often focused on the synthesis of simpler analogues and understanding the tautomeric equilibria of hydroxypyridines. nih.govnist.gov More recently, attention has shifted towards the development of more complex derivatives and their potential applications.

For instance, libraries of pyridyl and 2-hydroxyphenyl chalcones have been synthesized and evaluated for their biological activities, demonstrating the potential of combining these fragments in drug discovery. mdpi.comresearchgate.net While not the exact target molecule, this research highlights the perceived value of the hydroxyphenyl-pyridine combination. The synthesis of various substituted pyridines and their applications as antimicrobial and antiviral agents further underscore the importance of this class of compounds. mdpi.com

Interdisciplinary Research Landscape Involving this compound Systems

The potential applications of this compound and related structures extend across multiple scientific disciplines. In medicinal chemistry, the scaffold is of interest for the development of new therapeutic agents, leveraging the known biological activities of both pyridine and phenol moieties. nih.gov The ability of these molecules to chelate metal ions also suggests potential applications in areas such as bioinorganic chemistry and the development of sensors.

In materials science, the hydrogen bonding capabilities and potential for self-assembly of hydroxyphenyl-pyridinol derivatives make them attractive building blocks for the creation of supramolecular structures and functional organic materials. The specific arrangement of donor and acceptor groups in this compound could be exploited to direct the formation of ordered assemblies with interesting photophysical or electronic properties.

While direct and extensive research on this compound is still emerging, the foundational knowledge of its constituent parts and the growing interest in related analogues suggest a promising future for this versatile chemical scaffold.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-hydroxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10-4-2-1-3-9(10)8-5-6-11(14)12-7-8/h1-7,13H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLJQRWNVLKPKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNC(=O)C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671766 | |

| Record name | 5-(2-Hydroxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111102-89-6 | |

| Record name | 5-(2-Hydroxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Hydroxyphenyl Pyridin 2 Ol and Its Derivatives

Established Synthetic Pathways for the Core Structure

The foundational methods for creating the 5-(2-hydroxyphenyl)pyridin-2-ol core and its related structures have traditionally relied on robust and well-understood chemical reactions. These include multi-component reactions, cross-coupling strategies, and various cyclization and rearrangement reactions, each offering distinct advantages in accessing the target molecule and its analogues.

Multi-Component Reactions in Pyridinol Synthesis

Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of substituted pyridines. bohrium.comresearchgate.net These reactions, where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, offer significant advantages in terms of simplicity and reduced waste. nih.gov The Guareschi-Thorpe reaction, a classic example, allows for the synthesis of hydroxypyridines. rsc.org A notable advancement in this area is the development of a green, water-based version of the Guareschi-Thorpe reaction that utilizes ammonium (B1175870) carbonate as both a nitrogen source and a reaction promoter, yielding high quantities of the desired products. rsc.org

The synthesis of 2-pyridone-containing heterocycles, a tautomeric form of hydroxypyridines, has also been extensively explored through MCRs. rsc.org For instance, a one-pot, four-component reaction involving an aldehyde, malononitrile, an acetophenone (B1666503) derivative, and ammonium acetate (B1210297) has been successfully employed to produce pyridine (B92270) derivatives. nih.govresearchgate.net This method has been shown to be effective under both microwave irradiation and conventional heating, with microwave assistance significantly reducing reaction times and improving yields. nih.govresearchgate.net

| Reaction Type | Key Features | Starting Materials (Examples) | Conditions (Examples) |

| Guareschi-Thorpe | Synthesis of hydroxypyridines. | Alkyl cyanoacetate, 1,3-dicarbonyls, ammonium carbonate. | Aqueous medium. rsc.org |

| Four-Component | Efficient synthesis of pyridine derivatives. | Aldehyde, malononitrile, acetophenone derivative, ammonium acetate. | Microwave irradiation or conventional heating in ethanol (B145695). nih.govresearchgate.net |

Cross-Coupling Strategies for Phenyl-Pyridyl Linkage Formation

The creation of the crucial carbon-carbon bond between the phenyl and pyridyl rings in this compound is often achieved through palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools in modern organic synthesis, allowing for the precise formation of biaryl structures.

Various cross-coupling methods, such as Suzuki, Stille, and C-H activation/arylation, have been successfully applied in the synthesis of related pyridine-containing compounds. mdpi.comnih.gov For instance, the Suzuki coupling, which involves the reaction of an organoboron compound with a halide, is a widely used method. Stille coupling, utilizing organotin reagents, provides another effective route. mdpi.com More recently, direct C-H arylation has gained prominence as a more atom-economical approach, eliminating the need for pre-functionalized starting materials. nih.gov For example, the palladium-catalyzed C-3 arylation of pyridine has been demonstrated for the synthesis of 3-arylpyridines. mdpi.com The synthesis of 5-pyridyl-2-furaldehydes has been accomplished via a palladium-catalyzed cross-coupling with triorganozincates, showcasing the versatility of these methods. researchgate.net

Cyclization and Rearrangement Reactions in Derivatization

Cyclization and rearrangement reactions play a critical role in the derivatization of the pyridinol core, enabling the construction of more complex, fused heterocyclic systems. These reactions often follow the initial formation of the main pyridinol structure, allowing for the introduction of additional rings and functional groups.

For example, the synthesis of pyrazolo[1,5-a]pyridines and pyrido[1,2-b]indazoles has been achieved through a cross-dehydrogenative coupling reaction between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines, promoted by acetic acid and oxygen. acs.org Intramolecular dehydrogenative coupling of two aryl C-H bonds, catalyzed by palladium, has been used to synthesize 5,6-dihydrophenanthridines. mdpi.com Furthermore, iridium-catalyzed C-H activation and cyclization have been employed to create 2-glycosyl-quinazolines and 5-glycosyl-pyrazolo[1,2-a]cinnolines, demonstrating the power of these methods for late-stage functionalization. rsc.org The synthesis of pyrazolin-5-one derivatives and their subsequent cyclization reactions have also been reported as a route to diverse heterocyclic structures. researchgate.net

Advanced Synthetic Route Development and Optimization

In response to the growing need for sustainable and efficient chemical manufacturing, researchers are actively developing advanced synthetic routes for this compound that incorporate green chemistry principles and highly efficient catalytic systems.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridines is a major focus of current research, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.innih.gov This includes the use of environmentally benign solvents, such as water, and the development of solvent-free reaction conditions. rsc.orgrasayanjournal.co.in

Multi-component reactions are inherently green due to their high atom economy and step efficiency. bohrium.com The use of microwave-assisted synthesis has been shown to be a green chemistry tool, offering advantages such as shorter reaction times and higher yields. nih.govresearchgate.net The development of water-based synthetic methods, like the advanced Guareschi-Thorpe reaction, further highlights the move towards more sustainable practices by replacing volatile and toxic organic solvents. rsc.org These approaches not only minimize waste but also often lead to simpler and more cost-effective purification procedures. rasayanjournal.co.in

| Green Chemistry Approach | Description | Example Application |

| Aqueous Media | Using water as a solvent to replace volatile organic compounds. | Advanced Guareschi-Thorpe synthesis of hydroxypyridines. rsc.org |

| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate reactions and improve yields. | One-pot, four-component synthesis of pyridine derivatives. nih.govresearchgate.net |

| Multi-Component Reactions | Combining three or more reactants in a single step to increase efficiency and reduce waste. | Synthesis of various pyridine and 2-pyridone heterocycles. bohrium.comrsc.org |

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern synthetic chemistry, and the development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of the synthesis of this compound. Metal-catalyzed reactions, particularly those using palladium, are instrumental in forming the key bonds within the molecule. bohrium.comnih.gov

Researchers have explored various palladium catalysts for cross-coupling reactions to optimize yields and functional group tolerance. mdpi.com Beyond palladium, other transition metals are also being investigated. For instance, iridium catalysts have been shown to be effective in C-H activation and cyclization reactions for the synthesis of complex heterocyclic systems. rsc.org The development of catalyst systems that can operate under milder conditions, with lower catalyst loadings, and can be recycled and reused are key areas of ongoing research. The synthesis of 4'-(4-hydroxyphenyl)-2,2':6',2''-terpyridine (HO-Phttpy) has been reported, showcasing the application of specific ligands in directing the synthesis of complex pyridine-containing molecules. researchgate.net

Chemo- and Regioselective Functionalization of the Aromatic Rings

The functionalization of the two aromatic rings in this compound requires precise control of chemo- and regioselectivity due to the presence of multiple reactive sites. The inherent electronic properties of the pyridine and phenol (B47542) rings dictate their reactivity towards electrophilic and nucleophilic reagents.

For the pyridine ring, direct C-H functionalization is a significant challenge. However, methods have been developed for selective modifications. For example, a photochemical valence isomerization of pyridine N-oxides provides a metal-free pathway for the formal C3 selective hydroxylation of pyridines. acs.org This strategy offers operational simplicity and is compatible with a wide range of functional groups. acs.org While this specific example targets the C3 position, it highlights the type of advanced strategies needed to functionalize the pyridine core regioselectively.

The functionalization of 3-hydroxy-pyridine derivatives can be influenced by neighboring group assistance. For instance, the deprotonated phenolic OH-group in 3-hydroxy-pyridine carboxylates can assist in the regioselective hydrolysis, transesterification, and aminolysis of adjacent ester groups under mild conditions. nih.gov This internal catalysis allows for selective reactions at one position while others on the ring remain unaffected. nih.gov The development of multicomponent reactions also allows for the chemo- and regioselective assembly of polysubstituted pyridines from simpler precursors like isocyanides, arynes, and terminal alkynes. nih.gov

Preparation of Precursors and Intermediates

Synthesis of Substituted Pyridine Moieties

A variety of methods exist for the synthesis of substituted pyridines. nih.gov Traditional methods include the Hantzsch, Chichibabin, and Bohlmann-Rahtz pyridine syntheses. nih.gov More modern approaches often provide better control over substitution patterns and functional group tolerance.

One powerful strategy involves the use of pyridine N-oxides as versatile intermediates. The N-oxide group activates the pyridine ring, making it more reactive towards both electrophiles and nucleophiles and enabling the introduction of various substituents. semanticscholar.org For example, pyridine N-oxides can undergo palladium-catalyzed C-H bond activation to introduce alkenyl groups or can be converted to 2-aminopyridines in a one-pot process. semanticscholar.org

Another innovative approach involves the remodeling of other heterocyclic skeletons. A recently developed methodology allows for the synthesis of polysubstituted 5-aminoaryl/phenol pyridines through the ring cleavage of (aza)indole or benzofuran (B130515) skeletons. nih.gov This method demonstrates high robustness, enabling the introduction of diverse functional groups onto the pyridine scaffold. nih.gov

Selected Methods for Substituted Pyridine Synthesis

| Method | Precursors | Key Features |

|---|---|---|

| From Pyridine N-Oxides | Pyridine N-oxides, various coupling partners (olefins, amines, etc.) | Increased reactivity of the pyridine ring; enables alkenylation, arylation, amination, etc. semanticscholar.org |

| Ring Cleavage of (Aza)indoles | (Aza)indole carboxaldehydes, β-keto esters/sulfones/phosphonates | Single methodological approach for introducing various bioactive functional groups. nih.gov |

Synthesis of Substituted Phenolic Moieties

The synthesis of the substituted phenolic precursor, typically a 2-halophenol or a related derivative for subsequent coupling reactions, can be accomplished through several established routes. Phenol itself is produced industrially via methods like the cumene (B47948) process or the Dow process (hydrolysis of chlorobenzene). wikipedia.org

For laboratory-scale synthesis, electrophilic aromatic substitution on phenol is a common strategy. The hydroxyl group is a strongly activating, ortho-, para-director, meaning that electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the hydroxyl group. To achieve substitution at a specific position, blocking groups or careful control of reaction conditions may be necessary.

A versatile method for preparing substituted phenols involves the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with a 2-hydroxyacetophenone. This reaction forms a 1-(2-hydroxyphenyl)prop-2-en-1-one (B15096420) (chalcone) structure, which serves as a key intermediate that can be further elaborated. mdpi.com

Purification and Isolation Techniques for High Purity Materials

Achieving high purity for the final this compound compound is crucial, especially for applications in materials science or as a precursor for pharmaceuticals. The purification strategy must effectively remove unreacted starting materials, reaction byproducts, and residual catalysts.

A highly effective purification process for pyridine-phenolic compounds has been developed that avoids conventional and often laborious gradient chromatography. researchgate.net This two-step process, following a Suzuki coupling and demethylation, utilizes a simple acid/base extraction protocol. researchgate.net The amphoteric nature of the pyridine-phenolic ligand allows it to be selectively extracted, leaving significant impurities behind. The final high-purity product can then be isolated by recrystallization or, in some cases, distillation. researchgate.net This method has been shown to yield products with excellent purity (>95%) and in high yields (60-95%). researchgate.net

Other standard purification techniques can also be applied. nih.gov These include:

Recrystallization: This is a primary method for purifying solid organic compounds. It relies on the difference in solubility of the compound and impurities in a suitable solvent.

Column Chromatography: Techniques like flash chromatography or high-performance liquid chromatography (HPLC) separate compounds based on their differential adsorption to a stationary phase, allowing for the isolation of highly pure fractions. nih.gov

Isoelectric Precipitation: For amphoteric compounds, adjusting the pH of a solution to the isoelectric point (pI) of the target molecule can cause it to precipitate, leaving more soluble impurities in the solution. nih.gov

The choice of purification method depends on the scale of the synthesis, the physical properties of the target compound, and the nature of the impurities present. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 2 Hydroxyphenyl Pyridin 2 Ol Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides detailed insights into the molecular structure, electronic environment, and dynamic behavior of 5-(2-hydroxyphenyl)pyridin-2-ol in solution.

The structure of this compound is not static; it exists as an equilibrium of different tautomers and conformers.

Tautomerism: The molecule can undergo two primary tautomerization processes. The most significant is the well-documented lactam-lactim tautomerism of the 2-hydroxypyridine (B17775) ring, resulting in an equilibrium between the pyridin-2-ol (lactim) form and the pyridin-2(1H)-one (lactam) form. nih.govwikipedia.orgwuxibiology.com The position of this equilibrium is highly sensitive to the solvent's polarity. Non-polar solvents tend to favor the 2-hydroxypyridine form, whereas polar solvents like water and alcohols shift the equilibrium toward the more polar 2-pyridone tautomer. wikipedia.orgwuxibiology.com Theoretical studies on related cyano-substituted pyridones show that the lactam forms are generally more stable than their lactim tautomers. sci-hub.se A second, less-favored tautomerism could involve the phenolic hydroxyl group.

Conformational Preferences: Rotation around the single bond connecting the phenyl and pyridine (B92270) rings gives rise to different conformational isomers (rotamers). libretexts.org The stability of these conformers is governed by the balance between steric hindrance from the groups at the ortho positions and potential stabilizing intramolecular hydrogen bonds. nih.govacs.orgnobelprize.org In this compound, an intramolecular hydrogen bond can form between the phenolic -OH group and the nitrogen atom of the pyridine ring (in the pyridin-2-ol tautomer) or the carbonyl oxygen (in the pyridin-2-one tautomer). This interaction would favor a more planar conformation. Computational studies on the analogous compound, 5-(2-Hydroxyphenyl)-4-(p-tolyl)-2,4-dihydro-1,2,4-triazole-3-thione, have been used to predict stable geometries and spectroscopic data. nih.gov

The expected ¹H and ¹³C NMR chemical shifts for the major tautomeric forms would differ significantly, providing a means to identify the predominant species in a given solvent. For instance, the carbon attached to the oxygen in the pyridone ring (C2) would be expected to resonate at a much lower field (around 160-170 ppm) compared to the same carbon in the hydroxypyridine form (around 150-160 ppm). mdpi.comrsc.org Similarly, the proton on the nitrogen in the pyridone form would appear as a broad singlet at a low field (typically >10 ppm). chemicalbook.com

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Phenolic -OH | 4.0 - 7.0 | - | Broad singlet, position is concentration and solvent dependent. May be shifted downfield if involved in H-bonding. libretexts.org |

| Pyridone N-H | 10.0 - 13.0 | - | Characteristic broad singlet for the pyridone tautomer. chemicalbook.com |

| Aromatic H (Pyridine Ring) | 6.0 - 8.5 | 105 - 150 | Shifts and coupling patterns depend on the specific tautomer and conformation. |

| Aromatic H (Phenyl Ring) | 6.8 - 7.5 | 115 - 130 | Complex multiplet patterns expected. |

| C2 (Pyridin-2-one) | - | ~165 | Carbonyl carbon in the lactam form. mdpi.com |

| C2 (Pyridin-2-ol) | - | ~158 | Carbon bearing OH in the lactim form. mdpi.com |

| C1' (Phenolic C-OH) | - | ~155 | Characteristic shift for a phenol (B47542). libretexts.org |

Note: The chemical shifts are estimated based on data for analogous structures and are subject to change based on solvent, concentration, and temperature. pdx.edupitt.edu

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying molecular processes that occur on the NMR timescale, such as chemical exchange and restricted rotation. researchgate.net For this compound, two key dynamic processes could be investigated:

Tautomeric Exchange: The interconversion between the pyridin-2-ol and pyridin-2(1H)-one forms involves proton transfer. If this exchange is slow on the NMR timescale, separate signals for both tautomers would be observed. As the temperature increases, the rate of exchange increases, leading to coalescence of the signals into a time-averaged spectrum. Analysis of the line shapes at different temperatures can provide the kinetic and thermodynamic parameters for the tautomerization. researchgate.net

Restricted Rotation (Atropisomerism): The rotation around the C-C bond linking the two aromatic rings can be hindered by steric interactions. nih.gov The presence of substituents on the carbons ortho to the linking bond can create a significant energy barrier to rotation. If this barrier is high enough (typically >20 kcal/mol), the conformers can be stable and separable at room temperature, a phenomenon known as atropisomerism. acs.org DNMR experiments, such as variable temperature (VT) NMR and 2D exchange spectroscopy (EXSY), can be used to measure the rate of interconversion between the rotamers and determine the rotational energy barrier. nih.govacs.org

While 1D NMR provides initial information, complex molecules like this compound require multi-dimensional NMR experiments for unambiguous assignment of all proton and carbon signals. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It helps to trace out the connectivity within the phenyl and pyridine rings by showing correlations between adjacent protons. emerypharma.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a highly effective method for assigning the signals of protonated carbons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for identifying quaternary (non-protonated) carbons and for linking the different fragments of the molecule, such as connecting the protons on one ring to the carbons of the other ring across the C-C linkage. emerypharma.com

Together, these 2D NMR techniques allow for a complete and confident assignment of the molecular structure, confirming the connectivity and helping to distinguish between different isomers.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides complementary information to NMR, offering direct insights into the functional groups and bonding interactions within the molecule, both in the solid state and in solution.

Infrared spectroscopy is particularly sensitive to hydrogen bonding. matanginicollege.ac.injchemrev.com The formation of an intramolecular hydrogen bond between the phenolic -OH group and the acceptor atom (pyridine N or pyridone C=O) causes a significant change in the O-H stretching vibration. mdpi.com

A free (non-hydrogen-bonded) O-H group typically shows a sharp absorption band in the 3590–3650 cm⁻¹ region. libretexts.org

An intramolecularly hydrogen-bonded O-H group exhibits a broad, often intense, absorption band shifted to a lower frequency (typically 3200–3550 cm⁻¹). matanginicollege.ac.in The magnitude of this shift is proportional to the strength of the hydrogen bond. jchemrev.com

By analyzing the O-H stretching region, the presence and relative strength of intramolecular hydrogen bonding can be confirmed. Furthermore, studies on related 2-halophenols show how IR spectroscopy can be used to investigate the equilibrium between different conformers (cis and trans) that either allow or prevent this intramolecular interaction. rsc.orgcore.ac.uk

The IR and Raman spectra of this compound are expected to show a series of characteristic bands corresponding to its constituent functional groups. The exact positions of these bands can help identify the predominant tautomeric form. dicp.ac.cnnih.gov

Pyridin-2(1H)-one (Lactam) Tautomer: The most prominent feature would be a strong C=O stretching vibration (νC=O) typically found between 1640 and 1680 cm⁻¹. wikipedia.org A broad N-H stretching band (νN-H) would also be present around 3000-3400 cm⁻¹.

Pyridin-2-ol (Lactim) Tautomer: This form would lack the C=O stretch but would show characteristic C=N and C-O stretching vibrations. A phenolic O-H stretching band would be observed as discussed above. acs.org

Computational studies using Density Functional Theory (DFT) are often employed to calculate theoretical vibrational frequencies, which can then be compared with experimental spectra to aid in the assignment of complex vibrational modes. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad due to intramolecular H-bonding. matanginicollege.ac.in |

| N-H Stretch (Pyridone) | 3000 - 3400 | Broad band, characteristic of the lactam tautomer. wikipedia.org |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium intensity bands. |

| C=O Stretch (Pyridone) | 1640 - 1680 | Strong, sharp band, key indicator of the lactam tautomer. wikipedia.org |

| Aromatic C=C/C=N Stretch | 1400 - 1620 | Multiple bands of varying intensity, characteristic of the aromatic rings. nih.gov |

| O-H Bend (Phenolic) | 1330 - 1440 | In-plane bending. |

| C-O Stretch (Phenol/Pyridinol) | 1180 - 1260 | Strong intensity. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules. By measuring the absorption of light in the ultraviolet and visible regions, one can gain insights into the electronic transitions occurring within the molecule.

Electronic Transitions and Band Assignments

The electronic spectrum of this compound systems is characterized by distinct absorption bands that are attributed to specific electronic transitions. The primary transitions observed are π → π* and n → π. The high-energy π → π transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic rings. The lower-energy n → π* transitions arise from the promotion of non-bonding electrons, typically from the heteroatoms (oxygen and nitrogen), to anti-bonding π* orbitals.

In a study of related hydroxyphenyl-pyridine derivatives, characteristic absorption bands were observed that can be correlated to these transitions. For instance, bands in the shorter wavelength region are typically assigned to π → π* transitions, while those at longer wavelengths may have contributions from n → π* transitions, often appearing as shoulders on the more intense π → π* bands.

Solvent Effects on Absorption Maxima

The polarity of the solvent can significantly influence the position of the absorption maxima, a phenomenon known as solvatochromism. This effect is a valuable diagnostic tool for understanding the nature of the electronic transitions.

Generally, an increase in solvent polarity results in a bathochromic (red) shift for π → π* transitions and a hypsochromic (blue) shift for n → π* transitions. This is because polar solvents tend to stabilize the more polar excited state in a π → π* transition, thereby lowering the energy required for the transition. Conversely, for n → π* transitions, the ground state is more effectively stabilized by polar solvents through interactions like hydrogen bonding, which increases the energy gap to the excited state.

The table below illustrates typical solvent effects on the absorption maxima of related compounds, demonstrating the shifts observed when moving from a non-polar to a polar solvent environment.

| Solvent | Dielectric Constant | Typical λmax (nm) for π → π | Typical λmax (nm) for n → π |

| Hexane | 1.88 | ~320 | ~380 |

| Dichloromethane | 8.93 | ~325 | ~375 |

| Ethanol (B145695) | 24.55 | ~330 | ~370 |

| Acetonitrile | 37.5 | ~328 | ~372 |

| Dimethyl Sulfoxide | 46.7 | ~335 | ~368 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the precise molecular weight and for deducing the structural formula of a compound through its fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum provides the molecular weight, confirming the elemental composition.

The fragmentation pathways of this compound upon electron impact ionization provide critical structural information. The molecule is expected to cleave at its weakest bonds, leading to the formation of stable fragment ions. Analysis of these fragments allows for a reconstruction of the original molecular structure. Common fragmentation patterns for similar bi-aryl compounds include the cleavage of the bond connecting the two aromatic rings and the loss of small, stable neutral molecules such as CO, HCN, or H₂O.

X-ray Diffraction Crystallography for Solid-State Structures

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction studies of compounds structurally related to this compound have consistently shown a non-planar conformation. The dihedral angle between the planes of the pyridinol and hydroxyphenyl rings is a key structural parameter, often deviating significantly from zero due to steric hindrance between hydrogen atoms on the adjacent rings.

Crystal Packing and Supramolecular Assembly

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of intermolecular forces. In the case of this compound systems, intermolecular hydrogen bonding plays a crucial role. The hydroxyl group of the pyridinol moiety can act as a hydrogen bond donor to an adjacent molecule, leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks.

Tautomerism and Isomerism in 5 2 Hydroxyphenyl Pyridin 2 Ol Systems

Ground State Tautomeric Equilibria (Pyridin-2-ol vs. Pyridin-2(1H)-one)

The tautomeric equilibrium between the pyridin-2-ol (enol) and pyridin-2(1H)-one (keto) forms is a classic example of prototropic tautomerism. In the case of 5-(2-Hydroxyphenyl)pyridin-2-ol, this equilibrium is a critical determinant of its ground-state structure and reactivity.

Experimental Determination of Tautomeric Ratios

The relative populations of the pyridin-2-ol and pyridin-2(1H)-one tautomers have been the subject of numerous experimental investigations. Techniques such as UV and IR spectroscopy are instrumental in quantifying the tautomeric ratio. For the parent 2-hydroxypyridine (B17775)/2-pyridone system, experimental data reveals a subtle energy difference between the two forms. In the gas phase, the 2-hydroxypyridine form is favored. chemrxiv.org For instance, gas-phase UV spectroscopy studies have estimated the enol fraction to be in the range of 50-80%, corresponding to a Gibbs free energy difference (∆G°) of 0 to -1.1 kcal/mol. nih.gov

Table 1: Experimental Data for Tautomeric Equilibrium of 2-Hydroxypyridine/2-Pyridone

| Phase | Tautomeric Ratio ([HY]:[PY]) | Method |

|---|---|---|

| Gas-phase | Favors 2-hydroxypyridine | UV Spectroscopy |

| Cyclohexane (B81311) | 1.7 | UV Spectroscopy |

HY represents 2-hydroxypyridine and PY represents 2-pyridone.

Influence of Solvent Polarity and pH on Tautomeric Preferences

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent and the pH of the medium. wuxibiology.comresearchgate.net An increase in solvent polarity tends to favor the more polar 2-pyridone tautomer. wuxibiology.comnih.gov This is because the larger dipole moment of the keto form is better stabilized by polar solvent molecules. wuxibiology.com For example, the equilibrium constant (Keq) for the 2-hydroxypyridine/2-pyridone system shifts in favor of the 2-pyridone form as the solvent changes from a non-polar one like cyclohexane to more polar ones. wuxibiology.com

The pH of the solution also plays a crucial role. nih.gov In acidic conditions, protonation of the carboxamide group can shift the equilibrium towards the keto tautomer. nih.gov Conversely, changes in pH can alter the protonation state of the molecule, thereby influencing which tautomeric form predominates. nih.gov The ability of the solvent to act as a hydrogen bond donor or acceptor can also impact the tautomeric preference. researchgate.net

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Upon photoexcitation, molecules like this compound can undergo a rapid intramolecular proton transfer, a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT). acs.orgnih.gov This process leads to the formation of a transient tautomer in the excited state with distinct photophysical properties.

Characterization of ESIPT Pathways: Single vs. Double Proton Transfer

The presence of both a phenolic hydroxyl group and a pyridinol/pyridinone moiety in this compound raises the possibility of different ESIPT pathways. These can include a single proton transfer from the phenolic -OH to the pyridine (B92270) nitrogen or a more complex double proton transfer event. researchgate.net In related systems, theoretical studies have been employed to elucidate the most probable pathway. researchgate.net For instance, in some molecules with two potential proton transfer sites, calculations have shown that a single proton transfer is the more favorable process due to a lower energy barrier. researchgate.net The specific pathway is dictated by the molecular geometry and the electronic distribution in the excited state. researchgate.net

Kinetic and Thermodynamic Aspects of ESIPT

ESIPT is generally an ultrafast process, often occurring on the femtosecond to picosecond timescale. researchgate.net The kinetics of ESIPT are governed by the height of the energy barrier for proton transfer in the excited state. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to map the potential energy surfaces of the ground and excited states to understand the thermodynamics and kinetics of the process. nih.govacs.org These calculations can reveal whether the proton transfer is a barrierless process or if a small activation energy is required. acs.org The relative energies of the initially excited (enol) and the proton-transferred (keto) species determine the thermodynamic driving force for the ESIPT reaction. acs.org

Role of Intramolecular Hydrogen Bonding in ESIPT Facilitation

A pre-existing intramolecular hydrogen bond in the ground state is a crucial prerequisite for efficient ESIPT. acs.orgnih.govrsc.org This hydrogen bond brings the proton donor (hydroxyl group) and the proton acceptor (pyridine nitrogen) into close proximity, facilitating the transfer upon electronic excitation. rsc.org The strength of this hydrogen bond is often enhanced in the excited state, further promoting the proton transfer process. researchgate.net The planarity of the molecule also plays a significant role, as it ensures the optimal alignment of the donor and acceptor groups for the proton to shuttle across. chemrxiv.org

Computational Modeling of ESIPT Potential Energy Surfaces

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon photoexcitation. For a molecule like this compound, an intramolecular hydrogen bond can form between the phenolic hydroxyl group (-OH) and the nitrogen atom of the pyridine ring, making it a candidate for ESIPT.

Computational modeling, primarily using Density Functional Theory (DFT) for the ground state (S₀) and Time-Dependent DFT (TD-DFT) for the excited states (S₁), is a powerful tool to investigate the ESIPT mechanism. acs.orgnih.gov These methods are used to construct Potential Energy Surfaces (PES), which map the energy of the molecule as a function of its geometry, specifically the coordinate of the proton transfer.

In a typical ESIPT system, the molecule exists in an enol (E) form in the ground state, where the proton resides on the donor group (the phenolic oxygen). Upon absorbing light, it reaches the excited enol (E) form. From here, an ultrafast and often barrierless proton transfer occurs, leading to the formation of an excited keto (K) tautomer. acs.org This tautomer then relaxes to the ground state keto (K) form, usually via fluorescence, which is characterized by a large Stokes shift (a significant difference between the absorption and emission wavelengths). Finally, the unstable ground state keto form quickly reverts to the stable enol form.

Studies on analogous compounds like 2-(2′-hydroxyphenyl)pyrimidines reveal key characteristics of the ESIPT PES. nih.gov

Ground State (S₀): The enol form is significantly more stable than the keto form. The energy barrier for proton transfer in the ground state is typically high, preventing tautomerization.

First Excited State (S₁): The relative stability is reversed. The keto tautomer becomes the energetically favored species, thus driving the proton transfer process. nih.gov

The relaxed potential energy scan is computed by systematically changing the O-H bond length towards the acceptor nitrogen atom and calculating the energy at each step. nih.gov The resulting curve for the S₁ state often shows a very small or non-existent energy barrier, confirming the feasibility of a rapid ESIPT process.

Table 1: Representative Calculated Relative Energies for ESIPT in a Hydroxyphenyl-pyridine Analogous System

This table illustrates typical energy differences between the enol and keto tautomers in the ground (S₀) and first excited (S₁) states, as modeled by DFT and TD-DFT. The values are conceptual and based on findings for similar molecules like 2-(2′-hydroxyphenyl)pyrimidines. nih.gov

| State | Tautomer | Relative Energy (kcal/mol) | Stability Profile |

| Ground State (S₀) | Enol (E) | 0.0 (Reference) | Most Stable |

| Ground State (S₀) | Keto (K) | > 10.0 | Unstable |

| Excited State (S₁) | Enol (E) | > 0.0 | Less Stable |

| Excited State (S₁) | Keto (K) | 0.0 (Reference) | Most Stable |

Note: Data is illustrative and based on computational studies of analogous systems.

Conformational Isomerism and its Impact on Electronic Properties

Conformational isomerism in this compound arises from the rotation around the single bond connecting the phenyl and pyridine rings. The dihedral angle (the twist angle) between the planes of these two aromatic rings is a critical parameter that significantly influences the molecule's electronic properties.

The extent of π-conjugation between the two rings is directly dependent on this dihedral angle. A planar conformation (dihedral angle of 0°) allows for maximum overlap of the π-orbitals, leading to extensive conjugation. Conversely, a perpendicular conformation (dihedral angle of 90°) completely disrupts this conjugation.

Computational studies on related bi-aryl systems, such as 2-phenylpyridine (B120327), show that the ground state structure is typically non-planar due to steric hindrance between ortho hydrogens on the adjacent rings. researchgate.net This twist from planarity represents a compromise between stabilizing π-conjugation and destabilizing steric repulsion.

The impact of this conformational isomerism on electronic properties includes:

Energy Levels: The degree of conjugation affects the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Increased planarity and conjugation typically raise the HOMO energy and lower the LUMO energy, resulting in a smaller HOMO-LUMO gap.

Absorption Spectra: A smaller HOMO-LUMO gap corresponds to a lower excitation energy, causing a red-shift (a shift to longer wavelengths) in the absorption spectrum.

Charge Transfer: The conformation can influence the efficiency of intramolecular charge transfer (ICT) between the electron-donating hydroxyphenyl group and the electron-accepting pyridine moiety.

Table 2: Illustrative Impact of Dihedral Angle on Electronic Properties of a Bi-aryl System

This table conceptually demonstrates how key electronic properties might vary with the conformational twist between the two aromatic rings, based on general principles observed in molecules like 2-phenylpyridine oligomers. researchgate.net

| Dihedral Angle (°) | Degree of Conjugation | HOMO-LUMO Gap (eV) | Predicted λ_max (nm) |

| 0 | Maximum | Smallest | Longest |

| ~20-40 (Typical) | Moderate | Intermediate | Intermediate |

| 90 | Minimum | Largest | Shortest |

Note: This table presents a qualitative trend. Actual values require specific quantum chemical calculations for this compound.

Photophysical Properties and Luminescence Phenomena of 5 2 Hydroxyphenyl Pyridin 2 Ol

Luminescence Characteristics: Fluorescence and Phosphorescence

Luminescence, the emission of light from a substance, is broadly categorized into fluorescence and phosphorescence, distinguished by the nature of the electronic transition involved. libretexts.org Fluorescence is a rapid process resulting from the decay of an electron from an excited singlet state to the ground state without a change in electron spin. libretexts.org Conversely, phosphorescence involves a change in electron spin, with the transition occurring from an excited triplet state to the ground singlet state, a process that is "forbidden" and thus significantly slower. libretexts.org

The structural features of a molecule, such as the presence of aromatic rings and the rigidity of the structure, play a crucial role in determining its fluorescence properties. libretexts.org Compounds with aromatic groups and low-energy π→π* transitions are often highly fluorescent. libretexts.org

Origin of Emission from Different Tautomeric Forms

A key feature of molecules like 5-(2-hydroxyphenyl)pyridin-2-ol is the existence of tautomers, which are isomers that readily interconvert. In this case, the molecule can exist in an enol form (with the hydroxyl group) and a keto form (as a pyridone). researchgate.netwikipedia.org This tautomerism is central to its photophysical behavior.

Upon photoexcitation, a process known as Excited-State Intramolecular Proton Transfer (ESIPT) can occur. acs.org This involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the pyridine (B92270) ring within the excited state. acs.orgnih.gov This ultrafast reaction leads to the formation of an excited keto tautomer, which has a different electronic and geometric structure from the initial excited enol form. acs.org

The emission spectrum of such compounds can, therefore, be complex, potentially showing dual fluorescence. One emission band, typically at shorter wavelengths, originates from the locally excited enol form, while a second, significantly red-shifted band (with a large Stokes shift) arises from the excited keto tautomer formed via ESIPT. nih.gov The relative intensities of these bands are highly sensitive to factors like solvent polarity and the presence of substituents. mdpi.com In some cases, if the ESIPT process is extremely efficient and barrierless, only the emission from the tautomeric form is observed. mdpi.com The absence of emission in some related compounds, like certain 2-(2′-hydroxyphenyl)pyrimidines, has been attributed to the rapid formation of an excited tautomer that deactivates through a non-radiative pathway. nih.gov

| Tautomeric Form | Emission Characteristics |

| Enol Form | Emission at shorter wavelengths (normal Stokes shift) |

| Keto Form (post-ESIPT) | Emission at longer wavelengths (large Stokes shift) |

Stokes Shift Analysis and its Relationship to ESIPT

The Stokes shift is the difference in energy (or wavelength) between the position of the band maximum of the absorption and emission spectra. rsc.org A large Stokes shift is a hallmark of significant structural rearrangement in the excited state before emission occurs. mdpi.com

The ESIPT process is a primary driver of large Stokes shifts in molecules like this compound. acs.orgmdpi.com The initial absorption of light excites the enol form. The subsequent intramolecular proton transfer leads to the formation of the excited keto tautomer, which is at a lower energy level. Emission then occurs from this relaxed keto tautomer back to its ground state. The energy difference between the initial absorption by the enol and the final emission from the keto form is substantial, resulting in a large Stokes shift. mdpi.com This property is highly desirable for applications in fields like fluorescent probes and sensors, as it minimizes self-absorption and improves signal-to-noise ratios. researchgate.net

Studies on related compounds, such as 2-(2′-hydroxyphenyl)benzothiazole derivatives, have demonstrated that the enhancement of intramolecular hydrogen bonding in the first excited state facilitates an ultrafast ESIPT, leading to these large Stokes shifts. mdpi.com

Quantum Yield Determination and Lifetime Measurements

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. rsc.org The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

The quantum yield and lifetime of a molecule are intrinsically linked to the competition between radiative (fluorescence) and non-radiative decay pathways. For ESIPT-capable molecules, the efficiency of the proton transfer and the radiative efficiency of the resulting tautomer are critical. For instance, in 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine, the fluorescence quantum yield was found to be lower than that of its benzoxazole (B165842) and imidazopyridine analogues, suggesting that the substitution of an electronegative atom on the charge acceptor group enhances non-radiative decay. nih.gov

In some cases, the quantum yield can be very low. For example, many 2-(2′-hydroxyphenyl)pyrimidines show little to no photoluminescence in solution, which is explained by the rapid deactivation of the excited tautomer through a non-radiative pathway. nih.gov Conversely, coordination to metal ions can sometimes increase the photoluminescence quantum yield, as seen in zinc(II) complexes of a 1-hydroxy-2,4-di(pyridin-2-yl)-1H-imidazole ligand, where the quantum yield increased from ~2% for the free ligand to up to 27% for the complex. rsc.org

Illustrative Data for Related Compounds:

| Compound | Quantum Yield (Φ) | Lifetime (τ) |

| 3-(2-fluoropyridin-4-yl)triimidazo[1,2-a:1',2'-c:1'',2''-e] rsc.orgnih.govunimi.ittriazine (in solid state) | 25% | - |

| Triimidazo[1,2-a:1',2'-c:1'',2''-e] rsc.orgnih.govunimi.ittriazine (in CH2Cl2) | - | 2.32 ns (HEF) |

| m-THPP (in methanol) | 0.43–0.46 (air-saturated) | - |

Note: Data for closely related compounds are provided for illustrative purposes due to the lack of specific published data for this compound.

Photoinduced Processes

Beyond direct fluorescence and phosphorescence, the absorption of light can trigger other complex processes within a molecule. For this compound, two such processes are of particular interest: photoinduced electron transfer and the formation of twisted intramolecular charge transfer states.

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor to an acceptor moiety within the same molecule (intramolecular) or between different molecules (intermolecular) upon photoexcitation. This process is a common mechanism for fluorescence quenching.

In the context of this compound, while ESIPT is the more probable intramolecular process due to the proximity of the proton donor and acceptor, the potential for PET exists, especially in the presence of external electron donors or acceptors. The efficiency of PET is governed by the thermodynamics of the electron transfer, which depends on the redox potentials of the donor and acceptor and the energy of the excited state.

Twisted Intramolecular Charge Transfer (TICT) States

The formation of a Twisted Intramolecular Charge Transfer (TICT) state is another excited-state phenomenon that can influence the photophysical properties of a molecule. nih.gov TICT states occur in molecules that have an electron-donor and an electron-acceptor group linked by a single bond that allows for torsional motion. nih.govnih.gov

In the ground state, the molecule is typically planar to maximize π-conjugation. nih.gov Upon excitation, an intramolecular charge transfer occurs from the donor to the acceptor. This is often followed by a twisting of the molecular geometry around the single bond, leading to a highly polar, non-emissive or weakly emissive state where the donor and acceptor moieties are perpendicular to each other. nih.gov This process provides an efficient non-radiative decay channel, often leading to fluorescence quenching.

Photoreactivity and Photostability under Various Conditions

The photoreactivity and photostability of organic fluorophores are critical parameters that dictate their utility in practical applications. For this compound, its stability is intrinsically linked to the robustness of its pyridin-2-ol and hydroxyphenyl components. The 2-hydroxypyridine (B17775)/2-pyridone tautomeric system is known to be influenced by environmental factors. nih.gov In the gas phase, the enol form (2-hydroxypyridine) is generally more stable, while the keto form (2-pyridone) is favored in polar solvents and the solid state. nih.gov This tautomerism can be a pathway for non-radiative decay, potentially impacting the compound's quantum yield and photostability.

Furthermore, the presence of the hydroxyphenyl group introduces another layer of potential photoreactivity. Phenolic compounds can be susceptible to photo-oxidation, a process that could lead to degradation of the fluorophore upon prolonged exposure to light, especially in the presence of oxygen. However, the intramolecular hydrogen bond between the phenolic hydroxyl group and the pyridine nitrogen is expected to play a stabilizing role, potentially mitigating photo-degradation pathways. The stability of related compounds like 2-(2'-hydroxyphenyl)benzimidazole (HPBI) in aggregated states suggests that restricting intramolecular motions can enhance stability. nih.gov Therefore, it is plausible that under conditions that promote rigidity, such as in a solid matrix or in viscous media, this compound would exhibit enhanced photostability.

Modulation of Photophysical Properties

The ability to tune the light-emitting properties of a molecule is a key aspect of fluorophore design. For this compound, its emission characteristics are expected to be highly sensitive to chemical modifications and its surrounding environment.

Effect of Substituents on Emission Wavelength and Intensity

The introduction of various substituent groups onto the core structure of this compound is predicted to have a profound impact on its emission properties. This is a well-established principle in the design of fluorescent dyes. In related systems, the electronic nature of the substituent plays a crucial role.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, when attached to the phenyl ring, would likely lead to a bathochromic (red) shift in the emission wavelength. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which narrows the HOMO-LUMO gap. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, would be expected to cause a hypsochromic (blue) shift or, in some cases, a red shift depending on their position and the nature of the excited state. For instance, studies on pyrid-2-yl ureas have shown that electron-withdrawing substituents significantly influence intermolecular interactions. nih.gov

The following table summarizes the predicted effects of substituents at different positions on the photophysical properties of this compound, based on general principles observed in similar aromatic compounds.

| Substituent Position | Substituent Type | Predicted Effect on Emission Wavelength | Predicted Effect on Emission Intensity |

| Phenyl Ring (ortho, para to -OH) | Electron-Donating (e.g., -OCH₃, -CH₃) | Bathochromic (Red) Shift | Likely Increase |

| Phenyl Ring (ortho, para to -OH) | Electron-Withdrawing (e.g., -NO₂, -CN) | Hypsochromic (Blue) or Bathochromic Shift | Likely Decrease (quenching) |

| Pyridine Ring | Electron-Donating | Bathochromic Shift | Potential Increase |

| Pyridine Ring | Electron-Withdrawing | Hypsochromic Shift | Potential Decrease |

Environmental and Solvent Effects on Luminescence

The luminescence of this compound is anticipated to be highly sensitive to its local environment, particularly the polarity and hydrogen-bonding capability of the solvent. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the fluorophore by the solvent molecules.

In non-polar solvents, the intramolecularly hydrogen-bonded enol form is expected to be the dominant species, likely leading to emission from the ESIPT tautomer with a large Stokes shift. As the solvent polarity increases, stabilization of the more polar keto-tautomer and the possibility of intermolecular hydrogen bonding with the solvent can alter the emission profile. For instance, in 3-hydroxyflavone, a compound also known for ESIPT, both normal and tautomer fluorescence are observed in hydrogen-bonding solvents. researchgate.net

The following table outlines the expected luminescence behavior of this compound in different solvent environments, based on studies of analogous compounds.

| Solvent Type | Predicted Dominant Species | Expected Emission Characteristics |

| Non-polar (e.g., Hexane, Toluene) | Enol-tautomer (intramolecular H-bond) | Strong emission from ESIPT state, large Stokes shift |

| Polar Aprotic (e.g., Acetonitrile, THF) | Increased population of keto-tautomer | Potential dual emission from both enol and keto forms |

| Polar Protic (e.g., Methanol, Water) | Keto-tautomer (intermolecular H-bond) | Emission likely dominated by the keto form, potential quenching |

The interplay between the intramolecular hydrogen bond and solvent interactions will be a key determinant of the observed luminescence. In highly polar or protic solvents, the disruption of the intramolecular hydrogen bond in favor of solute-solvent interactions could lead to a decrease in fluorescence intensity.

Aggregation-Induced Emission (AIE) Mechanisms

Aggregation-induced emission (AIE) is a fascinating phenomenon where molecules that are non-emissive in dilute solutions become highly luminescent upon aggregation. acs.org This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

Given the structural components of this compound, it is a plausible candidate for exhibiting AIE. The phenyl and pyridine rings can undergo low-frequency rotational motions in solution, which can act as a pathway for non-radiative energy dissipation. Upon aggregation, these rotations would be hindered, potentially "switching on" the fluorescence. Studies on similar molecules like 2-(2'-hydroxyphenyl)benzimidazole (HPBI) have demonstrated aggregation-induced emission enhancement (AIEE). nih.gov The formation of intermolecular hydrogen bonds and π-π stacking interactions in the aggregated state would further contribute to the rigidification of the structure.

The mechanism of AIE in this compound would likely involve the following steps:

In dilute solution, the molecule is flexible, and intramolecular rotations of the phenyl-pyridine bond lead to efficient non-radiative decay, resulting in weak or no fluorescence.

In a poor solvent or at high concentrations, the molecules aggregate.

Within the aggregates, intermolecular forces such as hydrogen bonding and π-π stacking restrict the intramolecular rotations.

This rigidification blocks the non-radiative decay pathways, forcing the excited state to decay radiatively, leading to a significant increase in fluorescence intensity.

The protonation of pyridine moieties has also been shown to induce AIE in simple organic molecules, suggesting another potential avenue for modulating the emission of this compound through pH changes. rsc.org

Coordination Chemistry and Metal Complexation of 5 2 Hydroxyphenyl Pyridin 2 Ol

Ligand Design and Coordination Modes

The coordination behavior of 5-(2-Hydroxyphenyl)pyridin-2-ol is fundamentally dictated by its ability to act as a versatile ligand, offering multiple binding sites and adapting its coordination mode in response to various factors.

Chelation Sites and Multidentate Ligand Architectures

This compound possesses two key functional groups that serve as primary chelation sites: the hydroxyl group on the phenyl ring and the hydroxyl group (or its tautomeric keto form) on the pyridine (B92270) ring. The nitrogen atom of the pyridine ring also plays a crucial role in coordination. This arrangement allows the molecule to function as a bidentate or tridentate ligand.

The presence of both a phenolic hydroxyl group and a pyridinol/pyridone moiety enables the formation of stable chelate rings with metal ions. The deprotonation of these hydroxyl groups creates anionic oxygen donors that form strong coordinate bonds. The pyridine nitrogen provides an additional coordination site, leading to the formation of five- or six-membered chelate rings, which are thermodynamically favored.

Derivatives of this core structure have been designed to create more complex, multidentate ligand architectures. For instance, the introduction of a carboxylic acid group at the 6-position of the pyridine ring, as in 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid, results in a terdentate ligand with a phenolate–pyridyl–carboxylate (O,N,O) donor set. This design enhances the chelation effect and leads to the formation of highly stable octahedral complexes with transition metals like chromium(III) and iron(III).

Furthermore, the principles of ligand design have been extended to create larger, polydentate structures. By linking multiple hydroxypyridinone units, for example, tetradentate, hexadentate, and octadentate chelators can be synthesized. kcl.ac.uk These multidentate ligands are capable of forming highly stable, 1:1 complexes with metal ions. kcl.ac.uk

Anion-Dependent Coordination Behavior

The coordination behavior of this compound and its analogs can be significantly influenced by the nature of the counter-anions present in the reaction medium. While specific studies on the anion-dependent coordination of the parent this compound are not extensively detailed in the provided results, the principles can be inferred from the coordination chemistry of similar ligand systems.

Anions can influence the coordination sphere of the metal complex in several ways:

Direct Coordination: Anions can directly coordinate to the metal center, competing with the primary ligand or occupying vacant coordination sites. This can lead to the formation of mixed-ligand complexes.

Control of Nuclearity: The choice of anion can sometimes dictate whether a mononuclear, dinuclear, or polymeric structure is formed. For example, in the presence of bridging anions, polynuclear complexes may be favored.

Synthesis and Characterization of Metal Complexes

The versatile ligating ability of this compound and its derivatives has enabled the synthesis of a wide variety of metal complexes, including those with transition metals, main group metals, and lanthanides.

Preparation of Transition Metal Complexes (e.g., Cu, Zn, Co, Ni, Mn, Fe, Cr, Pt, Pd)

A general approach for synthesizing transition metal complexes involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The reaction conditions, such as temperature and pH, are often optimized to promote the formation of the desired complex.

Copper(II), Zinc(II), Cobalt(II), and Nickel(II) Complexes: Complexes of these metals have been prepared with related azo-containing pyrazolone (B3327878) ligands. chemrevlett.com The synthesis typically involves reacting the ligand with the corresponding metal(II) salt, resulting in complexes with a 1:2 metal-to-ligand stoichiometry and often an octahedral geometry. chemrevlett.com For instance, a Cu(II) complex can be synthesized by reacting a Cu(II) salt solution with the ligand in ethanol (B145695) and allowing the product to crystallize. mdpi.com

Manganese(II) and Iron(II)/(III) Complexes: Complexes of manganese and iron have been synthesized using ligands containing 1,3-bis(diphenylphosphino)propane (B126693) and a pyridine derivative. nih.gov The synthesis of an Mn(II) complex involves refluxing the metal chloride with the ligands in a mixed solvent system. nih.gov Similarly, an Fe(II) complex can be prepared by reacting the iron(II) chloride with the ligands. nih.gov Iron(III) complexes of a related hydroxypyridinone have also been studied, demonstrating high stability. nih.govresearchgate.net

Chromium(III) Complexes: A chromium(III) complex of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid has been synthesized, forming an octahedral K[Cr(L)₂] species.

Palladium(II) and Platinum(II) Complexes: Pd(II) and Pt(II) complexes have been synthesized with 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands, which share the pyridyl coordination motif. rsc.org These syntheses involve reacting Pd(II) or Pt(II) precursors with the ligand to form square planar complexes. rsc.org The synthesis of Pt(II) complexes with spiro-5-(2,4-dithiohydantoins) has also been reported, resulting in binuclear structures. bas.bg

| Metal Ion | Ligand System | General Synthetic Approach | Resulting Complex Geometry/Stoichiometry |

|---|---|---|---|

| Cu(II), Zn(II), Co(II), Ni(II) | Azo-containing pyrazolone | Reaction of metal(II) salt with ligand | 1:2 Metal:Ligand, Octahedral chemrevlett.com |

| Mn(II) | 1,3-bis(diphenylphosphino)propane and 2-aminopyridine | Refluxing MnCl₂ with ligands nih.gov | [Mn(DPPP)(APY)(H₂O)Cl₂] nih.gov |

| Fe(III) | 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid | Reaction of Fe(III) salt with ligand | K[Fe(L)₂], Octahedral |

| Cr(III) | 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid | Reaction of Cr(III) salt with ligand | K[Cr(L)₂], Octahedral |

| Pd(II), Pt(II) | 1-(2-pyridyl)imidazo[1,5-a]pyridine | Reaction of Pd(II) or Pt(II) precursors with ligand | Square planar rsc.org |

Synthesis of Main Group Metal and Lanthanide Complexes

The coordination chemistry of this compound extends to main group metals and lanthanides, although detailed studies specifically with this ligand are less common than for transition metals. However, the synthesis of such complexes with analogous acylpyrazolone and hydroxypyridinone ligands provides valuable insights. nih.govresearchgate.netnih.gov

The general synthetic strategy involves the reaction of a main group or lanthanide metal salt with the deprotonated ligand. For instance, the synthesis of alkaline earth metal complexes can be achieved by reacting the ligand with an alkali metal hydroxide (B78521) or methoxide, followed by a salt metathesis reaction with a second metal salt. nih.gov Lanthanide complexes can also be prepared through similar salt metathesis routes. A terbium(III) complex of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid, K[TbL₂(H₂O)₂]·2H₂O, has been successfully synthesized and structurally characterized, revealing an eight-coordinate metal center.

Spectroscopic Characterization of Metal-Ligand Interactions (FT-IR, UV-Vis, NMR, EPR)

A combination of spectroscopic techniques is essential for elucidating the structure and bonding in the metal complexes of this compound and its derivatives.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, shifts in the vibrational frequencies of the functional groups involved in bonding are observed. For example, a shift in the ν(O-H) band indicates the coordination of the hydroxyl group. Changes in the vibrational bands of the pyridine ring can confirm the involvement of the ring nitrogen in coordination. The appearance of new bands in the far-IR region can often be assigned to metal-ligand stretching vibrations.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex. The complexation of the ligand with a metal ion typically leads to shifts in the absorption bands of the ligand (intraligand transitions). Additionally, new absorption bands may appear due to ligand-to-metal charge transfer (LMCT) or d-d transitions (in the case of transition metal complexes). For example, the iron(III) complex of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid exhibits a high-spin character as determined by UV/Vis spectroscopy.

NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for characterizing diamagnetic metal complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide detailed information about the binding mode and the structure of the complex in solution. For paramagnetic complexes, NMR spectra can be broad and more challenging to interpret, but can still provide valuable structural information.

EPR Spectroscopy: Electron paramagnetic resonance (EPR) spectroscopy is used to study complexes with unpaired electrons, such as those of Cu(II), Mn(II), and high-spin Fe(III). The EPR spectrum provides information about the electronic environment of the metal ion, its oxidation state, and the geometry of the complex. The iron(III) complex of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid has been characterized as high-spin using EPR spectroscopy.

| Spectroscopic Technique | Information Obtained | Example Application |

|---|---|---|

| FT-IR | Identification of coordination sites through shifts in vibrational frequencies. | Observing shifts in ν(O-H) and pyridine ring vibrations upon complexation. |

| UV-Vis | Information on electronic transitions (intraligand, LMCT, d-d). | Determining the high-spin nature of an Fe(III) complex. |

| NMR | Structural information for diamagnetic complexes in solution from chemical shift changes. | Characterizing the solution structure of diamagnetic Zn(II) or main group metal complexes. |

| EPR | Information on the electronic environment and geometry of paramagnetic metal centers. | Confirming the high-spin state of an Fe(III) complex. |

Structural Analysis of Metal Complexes

The examination of the three-dimensional structures of metal complexes containing this compound is crucial for understanding their chemical behavior. This analysis provides detailed insights into the bonding between the ligand and the metal center.

X-ray crystallography is a primary technique for determining the exact atomic arrangement within the solid state of these metal complexes. While specific crystal structures for metal chelates of this compound are not detailed in the provided search results, the principles of such analyses are well-established. For related pyridine-alkoxide ligands, studies show the formation of both mononuclear and dinuclear copper(II) complexes, depending on the reaction stoichiometry. mdpi.com This suggests that this compound could similarly form complexes with one or two metal centers. The ligand would likely coordinate to metal ions through the deprotonated oxygen atoms of the hydroxyl and pyridinol groups, acting as a bidentate chelating agent.

The geometry of metal complexes is determined by the number and arrangement of atoms bonded to the central metal ion. For transition metal complexes, common geometries include tetrahedral, square planar, and octahedral. researchgate.net In the case of copper(II) complexes, which have a d⁹ electronic configuration, five-coordinate geometries like square pyramidal or trigonal bipyramidal are also frequently observed. nih.gov The specific geometry adopted by a complex of this compound would depend on the metal ion, its oxidation state, and the coordination of other auxiliary ligands. numberanalytics.com For instance, a cobalt(II) complex with a related ligand system exhibits a distorted octahedral CoN₄O₂ coordination environment. rsc.org The stereochemistry, or the 3D arrangement of the ligands, is a direct consequence of this coordination geometry.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic characteristics of these complexes are intrinsically linked to their structure and the nature of the metal-ligand interaction.

Electronic absorption spectroscopy, typically using UV-Visible light, is used to probe the electronic transitions within a metal complex. The spectra of transition metal complexes generally show two types of bands: intense charge-transfer bands and weaker d-d transition bands. kyoto-u.ac.jp Ligand field theory is used to interpret these d-d transitions, which arise from the splitting of the metal's d-orbitals by the electric field of the surrounding ligands. The energy of these transitions provides information about the ligand field splitting parameter (Δ), which is a measure of the metal-ligand bond strength. kyoto-u.ac.jp For example, the spectra of octahedral nickel(II) and cobalt(II) complexes with similar α-diimine ligands have been analyzed to estimate these parameters. kyoto-u.ac.jp A complex of this compound with a transition metal like Cu(II) or Ni(II) would be expected to exhibit such d-d bands in the visible region of the spectrum.

Magnetic susceptibility measurements reveal the magnetic nature of a material in response to an applied magnetic field. numberanalytics.com Metal complexes can be diamagnetic (repelled by a magnetic field) if all electrons are paired, or paramagnetic (attracted to a magnetic field) if there are unpaired electrons. numberanalytics.com The magnitude of the paramagnetic response, known as the magnetic moment, provides information about the number of unpaired electrons. For polynuclear complexes, where multiple metal ions are in close proximity, magnetic susceptibility measurements as a function of temperature can reveal magnetic exchange interactions (ferromagnetic or antiferromagnetic coupling) between the metal centers. numberanalytics.comrsc.org For example, studies on related cobalt(II) coordination polymers have quantified the weak antiferromagnetic coupling between the metal centers. rsc.org Similar studies on complexes of this compound could determine their magnetic behavior and any interactions between metal ions.

Theoretical and Computational Chemistry Studies on 5 2 Hydroxyphenyl Pyridin 2 Ol

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to investigate the electronic structure and excited-state properties of molecules. niscpr.res.inresearchgate.net For 5-(2-hydroxyphenyl)pyridin-2-ol, these calculations offer a detailed picture of its geometry, orbital energies, and spectroscopic behavior.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uci.eduyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. schrodinger.comresearchgate.netrsc.org A smaller gap suggests that the molecule can be more easily excited.

For this compound, DFT calculations reveal the distribution and energies of these orbitals. The HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the pyridinol moiety. The precise localization can be influenced by the dihedral angle between the rings.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Parameter | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

Note: These are representative values and can vary depending on the specific computational method and basis set used.

Prediction of Spectroscopic Properties (Absorption, Emission, Vibrational Spectra)